Virginiamycin - 11006-76-1

Virginiamycin

Catalog Number: EVT-279962
CAS Number: 11006-76-1
Molecular Formula: C71H84N10O17
Molecular Weight: 1349.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Virginiamycin is a streptogramin antibiotic, meaning it belongs to a group of antibiotics produced by Streptomyces species. [] It is a mixture of two distinct components: Virginiamycin M1 (VM1) and Virginiamycin S1 (VS1), which act synergistically to inhibit bacterial growth. [, ] These components belong to the group A and group B streptogramins, respectively. [] While often employed in livestock for growth promotion and disease prevention, this analysis focuses solely on its applications within scientific research. [, , , ]

Virginiamycin M1

  • Compound Description: Virginiamycin M1 is a type A streptogramin and one of the two main components of the virginiamycin antibiotic complex. It primarily acts by inhibiting the early phases of polypeptide elongation, particularly the binding of aminoacyl-tRNA to the ribosome. []
  • Relevance: Virginiamycin M1 acts synergistically with Virginiamycin S, the other main component of Virginiamycin, to enhance its binding to bacterial ribosomes and inhibit protein synthesis. [, ] The two components together exhibit significantly greater antibacterial activity than either component alone. [, ]

Virginiamycin S

  • Compound Description: Virginiamycin S is a type B streptogramin and the second main component of the Virginiamycin complex. It binds to the 50S ribosomal subunit and inhibits peptide bond synthesis. [, , ]
  • Relevance: This compound works synergistically with Virginiamycin M1 to effectively inhibit bacterial protein synthesis. Virginiamycin M1 enhances the binding affinity of Virginiamycin S to the ribosome. [, , ]
  • Compound Description: This compound is a derivative of Virginiamycin S produced by reducing the carbonyl group of the 4-oxopipecolic acid moiety. [] This modification yields two epimers.
  • Relevance: While Dihydrovirginiamycin S exhibits antibacterial activity, it is less potent than Virginiamycin S. [] Like Virginiamycin S, it also enhances the activity of Virginiamycin M1. [, ]
  • Compound Description: Deoxyvirginiamycin S is another derivative of Virginiamycin S, created by reducing the tosylhydrazone of Virginiamycin S with sodium cyanoborohydride. []
  • Relevance: Deoxyvirginiamycin S is less active than Virginiamycin S but demonstrates a similar synergistic effect with Virginiamycin M1. []

Patricin A

  • Compound Description: Patricin A is a structurally similar cyclodepsipeptide antibiotic to Virginiamycin S, where proline replaces the 4-oxopipecolic acid moiety. []
  • Relevance: This structural analogue also displays synergistic activity with Virginiamycin M1 and Vernamycin A (identical to Virginiamycin M1). []

Erythromycin

  • Compound Description: Erythromycin is a macrolide antibiotic that also binds to the 50S ribosomal subunit and inhibits protein synthesis. []
  • Relevance: Erythromycin competes with Virginiamycin S for binding to the ribosome, suggesting that they share a similar binding site or mechanism of action. []

Kirromycin

  • Compound Description: Kirromycin is an antibiotic that inhibits protein synthesis by preventing the release of elongation factor Tu (EF-Tu) from the ribosome after GTP hydrolysis. []
  • Relevance: Studies using Kirromycin have helped elucidate the mechanism of action of Virginiamycin M1, demonstrating that it does not directly affect EF-Tu binding or GTPase activity. []
Source

Pristinamycin is derived from the fermentation of Streptomyces pristinaespiralis, a soil-dwelling actinomycete. The production of this antibiotic involves complex biosynthetic pathways that utilize non-ribosomal peptide synthetases, which are responsible for the assembly of the peptide backbone from various amino acid precursors .

Classification

Pristinamycin belongs to the class of macrolide antibiotics and is specifically categorized as a streptogramin, which is further divided into two subclasses:

  • Group A: Pristinamycin I
  • Group B: Pristinamycin II

These groups are distinguished by their structural characteristics and mechanisms of action against bacterial ribosomes.

Synthesis Analysis

The synthesis of pristinamycin involves intricate biochemical pathways facilitated by non-ribosomal peptide synthetases. The biosynthetic gene cluster responsible for producing pristinamycin has been characterized, revealing a complex organization that includes multiple genes encoding enzymes essential for its synthesis .

Methods and Technical Details

  1. Non-Ribosomal Peptide Synthetase Pathway: The biosynthesis begins with the assembly of amino acid precursors through a series of enzymatic reactions catalyzed by non-ribosomal peptide synthetases.
  2. Mutasynthesis: Recent studies have explored mutasynthesis, where engineered strains of E. coli are used to produce novel derivatives of pristinamycin, enhancing its antimicrobial properties against resistant strains .
Molecular Structure Analysis

Pristinamycin consists of two major components with distinct molecular structures:

  • Pristinamycin I: A cyclic depsipeptide composed of several amino acids and characterized by a macrocyclic structure.
  • Pristinamycin II: Similar in composition but differing in specific amino acid residues.

Structure Data

The molecular formula for pristinamycin I is C27H37N5O6C_{27}H_{37}N_{5}O_{6} and for pristinamycin II is C28H39N5O6C_{28}H_{39}N_{5}O_{6}. The structural complexity arises from various stereocenters and functional groups that contribute to its biological activity.

Chemical Reactions Analysis

Pristinamycin undergoes various chemical reactions during its biosynthesis and when interacting with bacterial targets:

  1. Biosynthetic Reactions: Involves condensation reactions facilitated by non-ribosomal peptide synthetases that link amino acids into a peptide backbone.
  2. Degradation Reactions: In clinical settings, pristinamycin can be subject to hydrolysis or enzymatic degradation by bacterial resistance mechanisms.

Technical Details

The synthesis pathway can be influenced by environmental factors such as pH, temperature, and nutrient availability, which can optimize yield during fermentation processes .

Mechanism of Action

Pristinamycin exerts its antibacterial effects primarily through inhibition of protein synthesis. It binds to the 50S ribosomal subunit, interfering with peptide bond formation during translation.

Process and Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Pristinamycin is typically a white to off-white powder.
  • Solubility: It is soluble in water and organic solvents, which facilitates its use in various formulations.

Chemical Properties

  • Stability: Pristinamycin is sensitive to light and heat; thus, it should be stored in cool, dark conditions.
  • pH Stability Range: It maintains stability within a pH range of 4 to 7.

Relevant Data or Analyses

Studies have shown that modifications in the chemical structure can enhance stability and efficacy against specific pathogens .

Applications

Pristinamycin is primarily utilized in clinical settings for:

  • Treatment of Infections: Effective against serious infections caused by Gram-positive bacteria, including those resistant to other antibiotics.
  • Research Applications: Used in studies exploring antibiotic resistance mechanisms and the development of new antimicrobial agents.
Introduction to Pristinamycin as a Streptogramin Antibiotic

Historical Discovery and Taxonomic Origins of Streptomyces pristinaespiralis

Pristinamycin was first isolated in 1961 from the actinobacterium Streptomyces pristinaespiralis, discovered in soil samples from San Carlos, Córdoba, Argentina [1] [7]. This filamentous bacterium exhibits spiral-shaped hyphae during sporulation, inspiring its species designation "pristinaespiralis" [1]. Taxonomically classified within the Streptomyces genus, S. pristinaespiralis belongs to a group renowned for antibiotic production. Early industrial fermentation processes yielded pristinamycin as a complex mixture of two structurally distinct macromolecules: pristinamycin I (PI) and pristinamycin II (PII), coproduced in a 30:70 ratio [1] [7]. Strain improvement programs significantly enhanced productivity; through ultraviolet mutagenesis and rational selection of resistance markers (e.g., aminoacetic acid, valine hydroxamate), researchers developed mutant strain S. pristinaespiralis 12-55, achieving a 100-fold yield increase (3,000 U/mL) compared to the wild-type ATCC 25486 strain [2]. This optimization overcame catabolite repression and enhanced precursor availability, enabling industrial-scale production.

Table 1: Key Developments in Pristinamycin Discovery and Production

YearDevelopmentSignificance
1961Initial isolation from Argentinian soil sampleDiscovery of S. pristinaespiralis and pristinamycin complex [1] [7]
1965Chromatographic separation of PI and PIIIdentification of synergistic components [7]
2006High-yield mutant strain 12-55 developmentAchieved 100x yield increase (3,000 U/mL) enabling industrial production [2]
2011Complete "supercluster" sequencing (~210 kb)Elucidated largest known antibiotic biosynthetic gene region [8]

Classification Within the Streptogramin Family: Structural and Functional Subtypes (IA/IB vs. IIA/IIB)

Pristinamycin belongs to the streptogramin antibiotic family, characterized by synergistic pairs of Group A (polyunsaturated macrolactones) and Group B (cyclic hexadepsipeptides) components [6]. Its complex comprises:

  • Pristinamycin I (Group B): Cyclic hexadepsipeptides including major component IA (90-95%) and minor IB (5%), differing by their amino acid residues (IA contains 4-N,N-dimethylamino-L-phenylalanine; IB contains N-methyl-4-(methylamino)-L-phenylalanine) [1] [8]. Synthesized by non-ribosomal peptide synthetases (NRPS), they bind the 50S ribosomal subunit at the peptidyl transferase center, blocking early elongation [4] [6].
  • Pristinamycin II (Group A): Polyketide-derived macrolactones, primarily IIA (80%) and IIB (20), distinguished by a dehydroproline (IIA) versus D-proline (IIB) residue [5] [10]. Biosynthesis involves hybrid polyketide synthase (PKS)/NRPS machinery using isobutyryl-CoA starter units [8]. They bind adjacent sites on the 50S subunit, inducing conformational changes that prevent aminoacyl-tRNA accommodation [1] [4].

The biosynthetic architecture is extraordinary: a ~210 kb "supercluster" – the largest known for any antibiotic – contains scattered genes for both PI and PII biosynthesis, interspersed with a cryptic type II polyketide synthase (PKS) gene cluster [8]. This genetic arrangement contrasts sharply with the discrete, contiguous clusters typical of most antibiotics. Enzymatic conversion of IIB to IIA is mediated by SnaAB (PIIA synthase and NADH:riboflavin 5’-phosphate oxidoreductase), a critical step enhancing bioactivity [5] [8].

Table 2: Structural and Functional Classification of Pristinamycin Components

ComponentChemical ClassMajor VariantsKey Structural FeaturesBiosynthetic MachineryRibosomal Target Site
Pristinamycin IGroup B StreptograminIA (90-95%), IB (5%)Cyclic hexadepsipeptide; IA: DMAPA residueNRPSPeptidyl transferase center
Pristinamycin IIGroup A StreptograminIIA (80%), IIB (20%)Macrolactone; IIA: dehydroproline residuePKS/NRPS hybridAminoacyl-tRNA accommodation site

Role in the Evolution of Synergistic Antibacterial Therapies

Pristinamycin exemplifies molecular synergy: individually bacteriostatic, the PI/PII combination exhibits potent bactericidal activity up to 100 times greater than either component alone [1] [4]. This synergy arises from sequential ribosomal targeting: PIIA binding induces conformational changes in the 50S subunit that enhance PI binding affinity and stability, effectively "locking" both molecules onto the ribosome and irreversibly halting protein synthesis [1] [6]. This dual mechanism drastically reduces the emergence of resistance compared to single-component antibiotics [4].

Clinically, this synergy translates into efficacy against multidrug-resistant Gram-positive pathogens. Pristinamycin retains activity against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and erythromycin-resistant streptococci [1] [3]. A clinical study of 36 patients with complex infections (osteomyelitis, prosthetic joint infections) demonstrated successful cure or suppression in 31 cases (86%), including infections caused by MRSA and VRE, using oral pristinamycin monotherapy or combination regimens [3]. This real-world efficacy established pristinamycin as a valuable alternative to glycopeptides or oxazolidinones.

Pristinamycin’s synergy directly inspired advanced streptogramin therapeutics. Its poor solubility limited administration to oral formulations, driving development of semi-synthetic derivatives: quinupristin (derived from PI) and dalfopristin (derived from PII), formulated as the intravenous agent Synercid® [1] [4]. Genetic engineering further optimized synergy: overexpression of snaA/B genes in S. pristinaespiralis enabled complete conversion of less active PIIB to PIIA, maximizing the synergistic potential of the natural mixture [5]. This represents a landmark in metabolic engineering for enhanced molecular cooperation.

Table 3: Clinical Efficacy of Pristinamycin in Complex Infections

Infection TypeNumber of CasesPrimary PathogensTreatment Outcome (Cure/Suppression)
Osteomyelitis12MRSA, VRE, Coagulase-negative staphylococci11/12 (91.7%) [3]
Prosthetic Joint Infection10MRSA, Resistant CNS, VREF9/10 (90%) [3]
Sternal Wound Infection5MSSA, MRSA, Resistant CNS5/5 (100%) [3]
Intravascular Device3Resistant CNS3/3 (100%) [3]

Pristinamycin remains a cornerstone for understanding and exploiting antibiotic synergy. Its complex biosynthesis, sophisticated regulation, and clinical validation provide a blueprint for developing next-generation combination therapies against antimicrobial resistance.

Properties

CAS Number

11006-76-1

Product Name

Pristinamycin

IUPAC Name

N-(3-benzyl-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl)-3-hydroxypyridine-2-carboxamide;21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone

Molecular Formula

C71H84N10O17

Molecular Weight

1349.5 g/mol

InChI

InChI=1S/C43H49N7O10.C28H35N3O7/c1-4-29-40(56)49-21-12-17-30(49)41(57)48(3)32(23-26-13-7-5-8-14-26)42(58)50-22-19-28(51)24-31(50)37(53)47-35(27-15-9-6-10-16-27)43(59)60-25(2)34(38(54)45-29)46-39(55)36-33(52)18-11-20-44-36;1-17(2)26-19(4)9-10-24(34)29-11-5-7-18(3)13-20(32)14-21(33)15-25-30-22(16-37-25)27(35)31-12-6-8-23(31)28(36)38-26/h5-11,13-16,18,20,25,29-32,34-35,52H,4,12,17,19,21-24H2,1-3H3,(H,45,54)(H,46,55)(H,47,53);5,7-10,13,16-17,19-20,26,32H,6,11-12,14-15H2,1-4H3,(H,29,34)

InChI Key

MVTQIFVKRXBCHS-UHFFFAOYSA-N

SMILES

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C.CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C

Solubility

Poorly soluble in water
Soluble in methanol, ethanol, chloroform ... Practically insoluble in hexane and petroleum ethe

Synonyms

Pristinamycin; Virginiamycin antibiotic complex; NSC-246121; Antibiotic 899; Founderguard; Mikamycin; RP 7293; Stapyocine; Streptogramin;

Canonical SMILES

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C.CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C

Isomeric SMILES

CC[C@H]1C(=O)N2CCC[C@H]2C(=O)N(C(C(=O)N3CCC(=O)C[C@H]3C(=O)N[C@@H](C(=O)O[C@H]([C@@H](C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C.C[C@H]1/C=C/C(=O)NC/C=C/C(=C/[C@H](CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)O[C@H]1C(C)C)O)/C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.